3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 31079-70-6
VCID: VC5699464
InChI: InChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(11-15)22-17(24)23-10-9-14(12-23)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,22,24)
SMILES: C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H17F3N2O
Molecular Weight: 334.342

3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

CAS No.: 31079-70-6

Cat. No.: VC5699464

Molecular Formula: C18H17F3N2O

Molecular Weight: 334.342

* For research use only. Not for human or veterinary use.

3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide - 31079-70-6

Specification

CAS No. 31079-70-6
Molecular Formula C18H17F3N2O
Molecular Weight 334.342
IUPAC Name 3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C18H17F3N2O/c19-18(20,21)15-7-4-8-16(11-15)22-17(24)23-10-9-14(12-23)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,22,24)
Standard InChI Key QFOAAMPVIXDSFY-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and a carboxamide functional group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₈H₁₇F₃N₂O, with a molecular weight of 334.342 g/mol. The trifluoromethyl (-CF₃) group contributes to enhanced lipophilicity and metabolic stability, critical for optimizing drug-like properties .

Key Structural Features:

  • Pyrrolidine core: A five-membered saturated ring providing conformational rigidity.

  • 3-Phenyl substitution: Introduces aromatic π-π stacking potential.

  • N-linked carboxamide: Facilitates hydrogen bonding with biological targets.

  • 3-Trifluoromethylphenyl group: Enhances electron-withdrawing effects and steric bulk .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₂O
Molecular Weight334.342 g/mol
IUPAC Name3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChI KeyQFOAAMPVIXDSFY-UHFFFAOYSA-N
LogP (Predicted)~3.1 (estimated)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound’s solubility remains unspecified in available literature, though its logP value suggests moderate lipophilicity, aligning with trends observed in trifluoromethyl-containing analogs .

Synthetic Strategies

Radical Trifluoromethylation

A primary synthetic route involves radical trifluoromethylation to introduce the -CF₃ group. This method employs reagents such as Umemoto’s reagent or Togni’s reagent under copper or palladium catalysis, enabling regioselective trifluoromethylation of aryl precursors .

Example Pathway:

  • Pyrrolidine intermediate preparation: Cyclization of γ-amino acids or reductive amination of ketones.

  • Carboxamide formation: Coupling of pyrrolidine-1-carboxylic acid with 3-(trifluoromethyl)aniline using EDCI/HOBt.

  • Trifluoromethylation: Late-stage functionalization via radical pathways .

Alternative Approaches

  • Nucleophilic substitution: Replacement of halogen atoms with trifluoromethyl groups using Ruppert-Prakash reagent (TMSCF₃).

  • Cross-coupling reactions: Suzuki-Miyaura coupling for aryl-aryl bond formation .

Biological Activity and Mechanism

Pharmacodynamic Insights

  • Lipophilicity enhancement: The -CF₃ group increases membrane permeability, as evidenced by improved logP values in analogs .

  • Metabolic stability: Fluorine’s inductive effect reduces oxidative metabolism, prolonging half-life .

Applications in Drug Discovery

Lead Optimization

This compound serves as a scaffold for optimizing pharmacokinetic properties. For instance:

  • Toxicity reduction: Fluorination minimizes off-target interactions.

  • Bioavailability improvement: Enhanced solubility via prodrug strategies (e.g., phosphate esters) .

Comparative Analysis with Analogs

CompoundMolecular FormulaMolecular WeightKey Feature
3-Phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamideC₁₈H₁₇F₃N₂O334.34Base structure
1-(2-Methylphenyl)-5-oxo analog C₁₉H₁₇F₃N₂O₂362.30Ketone modification
1-(1H-Indazol-3-yl) analog C₁₉H₁₅F₃N₄O₂388.35Heterocyclic substitution

The ketone-containing analog exhibits increased hydrogen bonding capacity, while indazolyl substitution introduces π-stacking potential for kinase inhibition.

Future Directions

Target Deconvolution

  • Proteomic profiling: Identify binding partners via affinity chromatography-mass spectrometry.

  • Crystallography: Resolve co-crystal structures with candidate targets.

Derivative Synthesis

  • Stereochemical exploration: Synthesize enantiomers to assess chirality-dependent activity.

  • Prodrug development: Improve aqueous solubility through temporary functionalization.

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